molecular formula C11H20O2 B14595259 Methyl 2-ethyl-3,3-dimethylhex-4-enoate CAS No. 60066-66-2

Methyl 2-ethyl-3,3-dimethylhex-4-enoate

Cat. No.: B14595259
CAS No.: 60066-66-2
M. Wt: 184.27 g/mol
InChI Key: ICYKEXZCGAKOHH-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-3,3-dimethylhex-4-enoate is an organic compound with the molecular formula C11H20O2. It belongs to the class of esters, which are commonly used in various chemical industries due to their pleasant odors and reactivity. This compound is characterized by a hexene backbone with methyl, ethyl, and dimethyl substitutions, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-3,3-dimethylhex-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-ethyl-3,3-dimethylhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and catalysts to ensure the production of a high-quality ester. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-3,3-dimethylhex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-ethyl-3,3-dimethylhex-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-3,3-dimethylhex-4-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3-dimethylpent-4-enoate: Similar structure but lacks the ethyl group.

    Methyl 2,2-dimethylpent-4-enoate: Similar structure but with different methyl group positioning.

    3-Hexene, 2,4-dimethyl-: Similar backbone but different functional groups.

Uniqueness

Methyl 2-ethyl-3,3-dimethylhex-4-enoate is unique due to its specific combination of methyl, ethyl, and dimethyl substitutions, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

60066-66-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl 2-ethyl-3,3-dimethylhex-4-enoate

InChI

InChI=1S/C11H20O2/c1-6-8-11(3,4)9(7-2)10(12)13-5/h6,8-9H,7H2,1-5H3

InChI Key

ICYKEXZCGAKOHH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)C(C)(C)C=CC

Origin of Product

United States

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